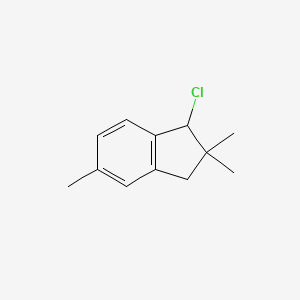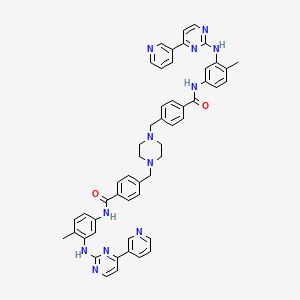
Imatinib Impurity E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des(methylpiperazinyl-N-methyl) Imatinib Dimer (DMMID) is a dimeric form of the drug imatinib which is used for the treatment of cancer. It is a small molecule inhibitor of the BCR-ABL tyrosine kinase, and is used to treat chronic myeloid leukemia (CML). DMMID has been shown to be a more potent inhibitor of the BCR-ABL tyrosine kinase than imatinib, and is being investigated as a potential alternative in treating CML.
Wissenschaftliche Forschungsanwendungen
Hochleistungs-Flüssigchromatographie (LC)-Analyse
Zusammenfassung der Anwendung: Imatinib Impurity E wird mit Hilfe der Hochleistungs-Flüssigchromatographie (LC) mit MS-kompatiblen mobilen Phasen analysiert. Diese Methode bietet eine effiziente Trennung und Identifizierung von Imatinib und seinen Verunreinigungen .
Experimentelles Verfahren: Es wird eine UPLC-Methode mit einer stationären Phase aus einem geladenen Oberflächenphenyl für die Trennung entwickelt. Die mobile Phase basiert auf 10 mM Ammoniumformiat und 0,1% Ameisensäure .
Ergebnisse: Die Trennung von Imatinib und neun verwandten Verunreinigungen, einschließlich Impurity E, wird innerhalb von sechs Minuten mit ausgezeichneter Peakform und Auflösung erreicht .
Massenspektrometrie (MS)-Analyse
Zusammenfassung der Anwendung: Die modernisierte LC-Methode ermöglicht den Einsatz der Massenspektrometrie (MS) für die sensitive Analyse und Strukturaufklärung von Imatinib-Verunreinigungen .
Experimentelles Verfahren: Die MS-kompatiblen mobilen Phasen erleichtern die Erfassung von Eltern- und Fragmentierungsspektren der Verunreinigungen zur Peakbestätigung .
Ergebnisse: Die MS-Analyse unterstützt die Komponentenidentifizierung und die Strukturanalyse, was für Qualitätsuntersuchungen entscheidend ist .
Kinase-Inhibitor-Verunreinigungsprofiling
Experimentelles Verfahren: Das Verunreinigungsprofiling beinhaltet die Trennung von Imatinib von seinen Verunreinigungen unter Verwendung einer geladenen Oberflächenhybrid-Phenyl-Säule .
Ergebnisse: Das Profiling bietet eine hochauflösende Analyse, die anpassungsfähig für andere Kinase-Inhibitoren ist, die ähnliche heterocyclische Einheiten aufweisen .
Pharmazeutische Qualitätskontrolle
Experimentelles Verfahren: Die Verunreinigung wird anhand des Europäischen Arzneibuches (EP) Referenzstandards für Labortests gemessen .
Arzneimittelentwicklung und -optimierung
Zusammenfassung der Anwendung: Die Forschung an this compound trägt zur Entwicklung und Optimierung neuer Krebsmedikamente bei
Wirkmechanismus
Imatinib Impurity E, also known as “4,4’-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide)” or “Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity”, is a derivative of the potent antineoplastic agent Imatinib . This article provides a comprehensive overview of its mechanism of action.
Target of Action
this compound, like Imatinib, is a specific inhibitor of many tyrosine kinase enzymes . It targets the BCR-ABL (Abelson proto-oncogene-break point cluster region), platelet-derived factor receptor (PDGF-R), and C-kit . These targets are crucial in the pathogenesis of various cancers, including chronic myelogenous leukemia (CML), acute lymphocytic leukemia (ALL), and certain types of gastrointestinal stromal tumors (GIST) .
Mode of Action
this compound works by binding close to the ATP binding site, locking it in a closed or self-inhibited conformation, thereby inhibiting the enzyme activity of the protein semi-competitively . This interaction inhibits the BCR-ABL tyrosine kinase, the constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in CML .
Biochemical Pathways
The inhibition of tyrosine kinase enzymes by this compound affects several biochemical pathways. It inhibits the BCR-ABL’s ability to transfer phosphate groups to tyrosine residues on the substrate, blocking the subsequent activation of the downstream pathways . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Pharmacokinetics
Imatinib’s pharmacokinetic properties have been characterized. It is well absorbed (absolute bioavailability of 98%) after oral administration and is widely bound to plasma protein (protein binding rate of 95%) . The terminal elimination half-life (t 1/2 β) in plasma ranged from 10 to 18.9 hours . The drug is sparingly soluble at physiological pH (50 μg/ mL at pH 7.4 with logP 1.99) and nearly insoluble at pH 8.0 . The hemoglobin and the estimated glomerular filtration rate (< 85 mL⋅min−1⋅1.73 m2) were associated with imatinib clearance .
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . By inhibiting the tyrosine kinase activity of its targets, it disrupts the signaling pathways that promote cancer cell growth and survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of impurities in an active pharmaceutical ingredient (API) can have a significant impact on the quality and safety of the drug product . The guidelines recommended by ICH state that the acceptable levels for a known and unknown impurity in an API should be less than 0.15 and 0.10%, respectively .
Eigenschaften
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48N12O2/c1-35-7-17-43(29-47(35)61-51-55-23-19-45(59-51)41-5-3-21-53-31-41)57-49(65)39-13-9-37(10-14-39)33-63-25-27-64(28-26-63)34-38-11-15-40(16-12-38)50(66)58-44-18-8-36(2)48(30-44)62-52-56-24-20-46(60-52)42-6-4-22-54-32-42/h3-24,29-32H,25-28,33-34H2,1-2H3,(H,57,65)(H,58,66)(H,55,59,61)(H,56,60,62) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHKYOWYCVBDPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)NC6=NC=CC(=N6)C7=CN=CC=C7)NC8=NC=CC(=N8)C9=CN=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48N12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747557 |
Source


|
| Record name | 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
873.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365802-18-1 |
Source


|
| Record name | 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-FLUORO-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-3-CARBOXALDEHYDE](/img/no-structure.png)
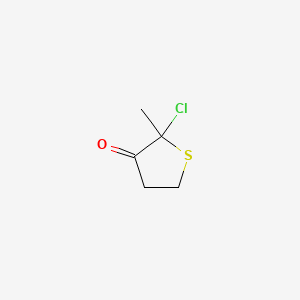
![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)


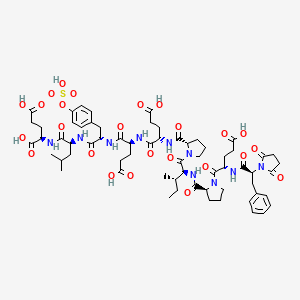

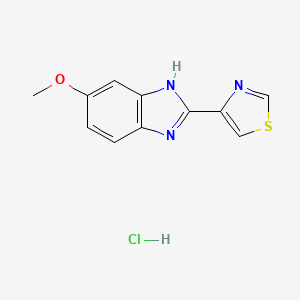
![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)
